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Introduction
Exosomes and other extracellular vesicles (EVs) are nanoscale, lipid bilayer-enclosed particles

released by virtually all cell types. They play a crucial role in intercellular communication by

transferring a cargo of proteins, nucleic acids, and lipids to recipient cells, thereby influencing

physiological and pathological processes.[1] The ability to accurately track and visualize these

vesicles is paramount to understanding their biological functions and harnessing their

therapeutic potential.

PKH67 is a green fluorescent, lipophilic dye that stably incorporates into the lipid bilayer of

exosomes and EVs.[1] Its aliphatic tails integrate into the vesicle membrane, providing a long-

lasting fluorescent signal with minimal dye leakage, making it a valuable tool for in vitro and in

vivo tracking studies.[2] PKH67 has an excitation maximum at approximately 490 nm and an

emission maximum at 502 nm, compatible with standard fluorescein (FITC) filter sets.[1] These

application notes provide a detailed protocol for labeling exosomes and EVs with PKH67, along

with important considerations for successful and reliable staining.

Quantitative Data Summary
For consistent and reproducible results, it is crucial to consider the concentrations of reagents,

incubation parameters, and potential for sample loss during the labeling and purification

process. The following tables summarize key quantitative data gathered from various sources.
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Table 1: PKH67 Labeling Parameters

Parameter
Recommended
Value

Notes Source(s)

PKH67 Dye

Concentration

2-6 µL of stock

solution per 1 mL of

Diluent C

The optimal

concentration may

need to be determined

empirically based on

the exosome

concentration.

[1][2][3]

Exosome/EV Amount
≥ 100 µg of protein

equivalent

A sufficient starting

amount is necessary

to account for

potential losses during

the procedure.

[4]

Incubation Time 5-10 minutes

Longer incubation

times do not

necessarily improve

staining and may

increase the formation

of dye aggregates.

[1][2][3]

Incubation

Temperature
Room Temperature [1][2][3]

Table 2: Purification Parameters for Labeled Exosomes/EVs
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Parameter
Recommended
Value

Notes Source(s)

Quenching Solution

1% Bovine Serum

Albumin (BSA) or

exosome-depleted

Fetal Bovine Serum

(FBS)

This step is critical to

stop the labeling

reaction and bind

excess,

unincorporated dye.

[2]

Ultracentrifugation

Speed
110,000 - 190,000 x g

Used to pellet the

labeled exosomes and

separate them from

the quenching solution

and unbound dye.

[1][2]

Ultracentrifugation

Time
60 - 120 minutes [1][2]

Sucrose Cushion
0.971 M Sucrose

Solution

Can be used to

improve the

separation of labeled

exosomes from

excess dye.

[1]

Spin Filter MWCO 10 kDa or 100 kDa

An alternative or

additional purification

step to remove

unincorporated dye.

[1]

Table 3: PKH67 Spectral Properties

Property Wavelength (nm)

Peak Excitation (λex) 490

Peak Emission (λem) 502
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A standardized workflow is essential for achieving reliable and reproducible labeling of

exosomes and EVs with PKH67.

Experimental Workflow Diagram
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Caption: Workflow for labeling exosomes/EVs with PKH67.
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Detailed Experimental Protocol
This protocol is a synthesis of best practices from multiple sources.[1][2]

Materials:

Isolated exosome/EV pellet

PKH67 Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)

Phosphate-Buffered Saline (PBS), sterile

1% Bovine Serum Albumin (BSA) in PBS or exosome-depleted FBS

Ultracentrifuge and appropriate tubes

Microcentrifuge and tubes

Optional: Spin filters (10 kDa or 100 kDa MWCO)

Procedure:

Preparation of Reagents:

Allow all reagents to equilibrate to room temperature.

Prepare a 2X PKH67 dye solution by adding 4 µL of the PKH67 ethanolic dye solution to 1

mL of Diluent C in a polypropylene tube and mix well. This solution should be prepared

fresh and used immediately.

Preparation of Exosomes/EVs:

Resuspend the isolated exosome/EV pellet in 1 mL of Diluent C. Ensure the pellet is fully

resuspended by gentle pipetting.

Labeling Reaction:

Add the 1 mL of resuspended exosomes to the 1 mL of 2X PKH67 dye solution.
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Immediately mix the suspension by gentle pipetting for 30 seconds.

Incubate the mixture at room temperature for 5 minutes in the dark.

Quenching the Staining Reaction:

Stop the labeling reaction by adding 2 mL of 1% BSA in PBS or exosome-depleted FBS.

Incubate for 1 minute to allow the BSA or serum to bind to the excess, unincorporated dye.

Purification of Labeled Exosomes/EVs:

Bring the total volume up to a level suitable for your ultracentrifuge tube with sterile PBS.

Pellet the labeled exosomes by ultracentrifugation at 110,000 - 190,000 x g for 70-120

minutes at 4°C.

Carefully aspirate the supernatant, which contains the unbound dye.

Resuspend the exosome pellet in a suitable volume of sterile PBS and perform a second

wash step by repeating the ultracentrifugation.

Alternative/Additional Purification: The washed pellet can be further purified using a spin

filter (10 or 100 kDa MWCO) to ensure complete removal of any remaining free dye.

Final Resuspension and Storage:

Resuspend the final pellet of labeled exosomes in a desired volume of sterile PBS or other

appropriate buffer for your downstream application.

Use the labeled exosomes as soon as possible for optimal fluorescence intensity. For

short-term storage, keep at 4°C. For longer-term storage, aliquots can be stored at -80°C,

although some loss of fluorescence may occur upon thawing.

Application in Tracking and Signaling
PKH67-labeled exosomes are widely used to study their uptake by recipient cells and their

subsequent effects on cellular signaling pathways.
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Exosome Uptake and Influence on Cellular Signaling
The uptake of exosomes by recipient cells can occur through various mechanisms, including

endocytosis, phagocytosis, or direct fusion with the plasma membrane. Once internalized, the

cargo of the exosome, which can include proteins, mRNAs, and microRNAs, is released into

the cytoplasm of the recipient cell. This cargo can then interact with and modulate various

intracellular signaling pathways, leading to changes in gene expression, cell proliferation,

migration, and other cellular functions.

For example, studies have shown that PKH67-labeled exosomes from GDNF-modified

mesenchymal stem cells can be tracked to injured kidney cells and influence the SIRT1

signaling pathway, promoting cell survival and tissue repair.[5] In the context of cancer, PKH67-

labeled exosomes from tumor cells have been observed to be taken up by other cells,

potentially activating pathways like the PI3K/AKT/FOXO3A signaling cascade, which can

contribute to therapy resistance.[6]

Signaling Pathway Diagram
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Caption: Exosome uptake and modulation of intracellular signaling.
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Important Considerations and Troubleshooting
Dye Aggregates: PKH67, like other lipophilic dyes, can form aggregates that may be

mistaken for labeled vesicles.[7][8] It is crucial to perform control experiments with the dye

alone (processed in parallel with the exosome sample) to assess the level of aggregate

formation and ensure that the observed fluorescence is indeed from labeled exosomes.

Sample Loss: Significant loss of exosome material can occur during the labeling and

purification steps.[7] It is advisable to quantify the exosome concentration (e.g., by protein

content or nanoparticle tracking analysis) before and after the procedure to determine the

recovery rate.

Impact on Exosome Function: While PKH67 is generally considered non-toxic, the labeling

process itself may potentially alter the surface properties and biological activity of the

exosomes. Functional assays should be performed to confirm that the labeling process does

not interfere with the intended biological effects of the vesicles.

Specificity of Labeling: PKH67 will label any lipid-containing particles in the sample.

Therefore, the purity of the initial exosome/EV preparation is critical for specific labeling. Co-

isolated lipoproteins or other lipid-containing contaminants can also be labeled, leading to

potential artifacts in uptake studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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